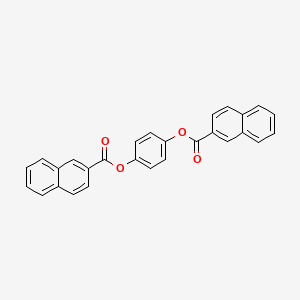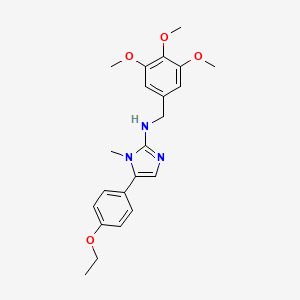![molecular formula C18H16BrN3O7 B11563835 4-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl acetate](/img/structure/B11563835.png)
4-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-{[2-(2-BROMO-4-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL ACETATE is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a bromo-nitrophenoxy group, an acetamido group, and a methoxyphenyl acetate group. This compound is of interest due to its potential reactivity and applications in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[2-(2-BROMO-4-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL ACETATE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-bromo-4-nitrophenol with acetic anhydride to form 2-bromo-4-nitrophenyl acetate. This intermediate is then reacted with 2-aminoacetamide under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[2-(2-BROMO-4-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL ACETATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The acetate group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol and water are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-[(E)-{[2-(2-AMINOPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL ACETATE, while substitution of the bromo group can yield derivatives with different functional groups.
Scientific Research Applications
4-[(E)-{[2-(2-BROMO-4-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL ACETATE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(E)-{[2-(2-BROMO-4-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL ACETATE involves its interaction with specific molecular targets. The bromo and nitro groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with proteins and enzymes, potentially inhibiting their activity. The exact molecular pathways involved depend on the specific application and conditions.
Comparison with Similar Compounds
Similar Compounds
2-BROMO-4-NITROPHENOXY ACETATE: Similar structure but lacks the acetamido and methoxyphenyl groups.
4-NITROPHENOXY ACETATE: Lacks the bromo group, resulting in different reactivity.
2-AMINO-4-NITROPHENOXY ACETATE: Contains an amino group instead of a bromo group, leading to different chemical properties.
Uniqueness
4-[(E)-{[2-(2-BROMO-4-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL ACETATE is unique due to its combination of functional groups, which provide a wide range of reactivity and potential applications. The presence of both bromo and nitro groups allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry.
Properties
Molecular Formula |
C18H16BrN3O7 |
|---|---|
Molecular Weight |
466.2 g/mol |
IUPAC Name |
[4-[(E)-[[2-(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C18H16BrN3O7/c1-11(23)29-16-5-3-12(7-17(16)27-2)9-20-21-18(24)10-28-15-6-4-13(22(25)26)8-14(15)19/h3-9H,10H2,1-2H3,(H,21,24)/b20-9+ |
InChI Key |
PBRPRRTVGKRMEU-AWQFTUOYSA-N |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)[N+](=O)[O-])Br)OC |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=NNC(=O)COC2=C(C=C(C=C2)[N+](=O)[O-])Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11563761.png)
![N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}-2-propylpentanamide](/img/structure/B11563778.png)
![ethyl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-(thiophen-2-yl)-4H-pyran-3-carboxylate](/img/structure/B11563786.png)
![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11563794.png)
![N-[4-(pentyloxy)phenyl]-3-phenylpropanamide](/img/structure/B11563795.png)
![N'-[(E)-{2-[butyl(ethyl)amino]-5-nitrophenyl}methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B11563797.png)
![2-bromo-6-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol](/img/structure/B11563798.png)
![(3E)-3-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}-N-(2,4,6-trimethylphenyl)butanamide](/img/structure/B11563799.png)

![N'-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11563802.png)
![(3E)-N-(2-methoxy-5-methylphenyl)-3-[2-(phenylacetyl)hydrazinylidene]butanamide](/img/structure/B11563805.png)
![2-ethoxy-4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B11563812.png)
![4-Chloro-N-({N'-[(E)-[5-(4-iodophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11563819.png)
